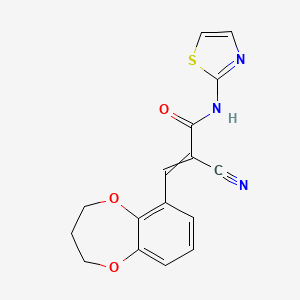
2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a cyano group, a thiazole moiety, and a benzodioxepin structure. These components contribute to its reactivity and biological interactions. The molecular formula is C15H16N2O4, with a molecular weight of 288.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 1181463-90-0 |
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the thiazole ring. Thiazole derivatives have shown activity against various bacterial and fungal strains. For instance, derivatives similar to the compound under investigation have demonstrated efficacy against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM . The presence of electron-withdrawing groups has been associated with enhanced antimicrobial activity.
2. Anti-inflammatory Properties
Compounds with thiazole and benzodioxepin structures have also been investigated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . The mechanism often involves the modulation of signaling pathways related to inflammation.
3. Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Research has shown that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators . Specific studies have indicated that compounds with structural similarities to this compound exhibit cytotoxicity against various cancer types, including breast and lung cancer cells.
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds with specific substitutions showed potent activity comparable to standard antibiotics .
- Inhibition of Inflammatory Mediators : In another study, derivatives were tested for their ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated significant reductions in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases .
- Apoptotic Induction in Cancer Cells : A recent investigation into the anticancer properties revealed that certain derivatives could effectively induce apoptosis in human cancer cell lines through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c17-10-12(15(20)19-16-18-5-8-23-16)9-11-3-1-4-13-14(11)22-7-2-6-21-13/h1,3-5,8-9H,2,6-7H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFORWMTHMMVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














